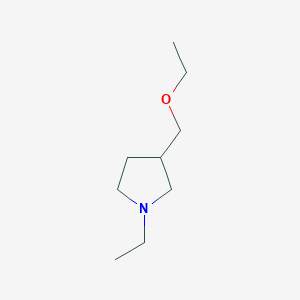

3-(Ethoxymethyl)-1-ethylpyrrolidine

Description

3-(Ethoxymethyl)-1-ethylpyrrolidine is a pyrrolidine derivative featuring a five-membered nitrogen-containing ring with two substituents:

- 1-Ethyl group: Attached to the nitrogen atom at position 1.

- 3-Ethoxymethyl group: An ethoxy-containing methyl branch at position 2.

The compound’s molecular formula is C₉H₁₉NO, with a molecular weight of 157.25 g/mol. Pyrrolidine derivatives are widely studied for their versatility in pharmaceutical and agrochemical applications due to their conformational flexibility and ability to interact with biological targets .

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

3-(ethoxymethyl)-1-ethylpyrrolidine |

InChI |

InChI=1S/C9H19NO/c1-3-10-6-5-9(7-10)8-11-4-2/h9H,3-8H2,1-2H3 |

InChI Key |

BMRQZXBFCXOYNX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(C1)COCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)-1-ethylpyrrolidine can be achieved through several synthetic routes. One common method involves the alkylation of pyrrolidine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The resulting 1-ethylpyrrolidine is then reacted with ethoxymethyl chloride under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)-1-ethylpyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The ethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

Substitution: Nucleophiles such as amines, thiols, or alcohols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the compound with the ethoxymethyl group intact.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Ethoxymethyl)-1-ethylpyrrolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)-1-ethylpyrrolidine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 2-(Aminomethyl)-1-ethylpyrrolidine

- Substituents: 1-Ethyl, 2-aminomethyl.

- Molecular Formula : C₈H₁₈N₂.

- Key Differences: The aminomethyl group at position 2 introduces a polar amine (-NH₂) instead of an ether (-OCH₂CH₃).

- Implications :

(b) 1-(1-Cyclohexenyl)-2-(methoxymethyl)pyrrolidine

- Substituents : 1-Cyclohexenyl, 2-methoxymethyl.

- Molecular Formula: C₁₂H₂₁NO.

- Key Differences : A methoxymethyl group (shorter alkoxy chain) at position 2 and a cyclohexenyl group at position 1.

- Cyclohexenyl substituents can introduce rigidity, altering conformational dynamics .

Substituent Position and Electronic Effects

| Compound Name | Substituent Position | Key Functional Group | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-(Ethoxymethyl)-1-ethylpyrrolidine | 1,3 | Ether (-OCH₂CH₃) | 157.25 |

| 2-(Aminomethyl)-1-ethylpyrrolidine | 1,2 | Amine (-NH₂) | 142.25 |

| Ethyl 3-oxopyrrolidine-1-carboxylate | 1,3 | Ester (-COOEt), Oxo | 171.20 |

- Positional Effects : Moving the substituent from position 3 (ethoxy) to 2 (amine) alters electronic distribution and hydrogen-bonding capacity, impacting reactivity and interaction with enzymes or receptors.

- Electronic Effects : The ethoxymethyl group’s electron-donating ether oxygen contrasts with the electron-withdrawing oxo group in ethyl 3-oxopyrrolidine-1-carboxylate, which may influence acidity/basicity and stability .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituents | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | C₉H₁₉NO | 1-Ethyl, 3-Ethoxymethyl | Ether, Pyrrolidine | 157.25 |

| 2-(Aminomethyl)-1-ethylpyrrolidine | C₈H₁₈N₂ | 1-Ethyl, 2-Aminomethyl | Amine, Pyrrolidine | 142.25 |

| 1-(1-Cyclohexenyl)-2-(methoxymethyl)pyrrolidine | C₁₂H₂₁NO | 1-Cyclohexenyl, 2-Methoxymethyl | Ether, Cycloalkene | 195.30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.